Superior Antiproliferative Activity: 3-Fluoro-Carboplatin vs. Carboplatin (Head-to-Head)
In a direct comparative study, the cis-diammine(3-fluoro-1,1-cyclobutanedicarboxylato)platinum(II) complex—synthesized using 3-fluorocyclobutane-1,1-dicarboxylic acid as the ligand—demonstrated approximately 2-fold higher cytostatic activity than the parent drug carboplatin (which employs unsubstituted cyclobutane-1,1-dicarboxylate) across three human cancer cell lines [1]. The most active compounds in the series were the 3-fluoro, 3-chloro, and 3,3-difluoro derivatives, with the fluoro-substituted analog identified as one of the top performers alongside the chloro derivative [1].
| Evidence Dimension | Antiproliferative activity (relative to carboplatin) |
|---|---|
| Target Compound Data | cis-diammine(3-fluoro-1,1-cyclobutanedicarboxylato)platinum(II) – approximately 2× more active than carboplatin |
| Comparator Or Baseline | Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) – baseline activity set as 1× |
| Quantified Difference | ~2-fold increase in antiproliferative potency |
| Conditions | J82 bladder cancer cells, SK-OV-3 ovarian cancer cells, and cisplatin-resistant NIH:OVCAR-3 ovarian cancer cells; in vitro cytotoxicity assays |
Why This Matters
For procurement decisions in oncology-focused medicinal chemistry programs, the 2-fold potency gain justifies selecting the 3-fluoro ligand over the non-fluorinated analog, as it directly translates to higher compound efficacy in platinum-based drug candidates.
- [1] Bernhardt, G., Brunner, H., Gruber, N., Lottner, C., Pushpan, S.K., Tsuno, T., Zabel, M. Carboplatin derivatives with superior antitumor activity compared to the parent compound. Inorganica Chimica Acta, 2004, 357(15), 4452-4466. View Source
